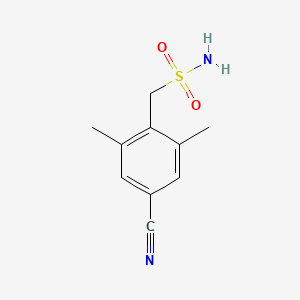

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

(4-cyano-2,6-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVDLWZHFOUSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2,6-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The electron-withdrawing cyano group (–C≡N) undergoes hydrolysis under acidic or basic conditions:

Reaction kinetics depend on steric hindrance from the 2,6-dimethyl groups, which slow hydrolysis compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aryl ring (due to –C≡N and –SONH) participates in NAS at positions activated by substituents:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NH | Cu catalyst, 120°C | Amino derivatives | Low yield due to steric effects |

| OH | KCO, DMF, 80°C | Phenolic intermediates | Requires prolonged heating |

Multicomponent Reactions (MCRs)

The sulfonamide moiety participates in MCRs to form bioactive heterocycles. For instance, it reacts with aldehydes and ketones under basic conditions to generate pyrrolo[2,3-d]pyrimidines :

| Component | Role in MCR | Yield | Biological Relevance |

|---|---|---|---|

| Sulfonamido acetophenone | Electrophilic partner | 50–83% | Anticancer activity |

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 200°C without catalysts .

-

pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

-

Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to –SONH .

Comparative Reactivity with Analogs

Substituent effects on reactivity are evident when compared to derivatives:

| Analog Structure | Key Difference | Reactivity Change |

|---|---|---|

| 4-Amino-2,6-dimethylphenyl | –NH vs. –C≡N | Faster NAS, reduced thermal stability |

| 4-Cyanobenzenesulfonamide | No methyl groups | Higher hydrolysis rate |

Scientific Research Applications

Biological Activities

Research has indicated that (4-Cyano-2,6-dimethylphenyl)methanesulfonamide possesses several notable biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, relevant for drug development.

Pharmaceutical Development

The potential of this compound as an antimicrobial and anticancer agent makes it a promising candidate for drug formulation. Its ability to interact with biological macromolecules positions it well for therapeutic applications.

Chemical Research

This compound serves as a valuable reagent in organic synthesis. It can be utilized to develop new compounds through various reaction mechanisms. Its role as a model compound aids in studying reaction kinetics and mechanisms.

Biological Studies

The compound is under investigation for its binding affinity to proteins and nucleic acids, making it useful in studies related to enzyme inhibition and molecular docking. Understanding these interactions can help elucidate its mechanism of action and therapeutic potential.

Industrial Applications

In addition to its research applications, this compound is employed in developing novel materials with specific properties for industrial use. This includes formulating specialized chemical products that leverage its unique characteristics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties/Activities |

|---|---|---|

| 4-Amino-2,6-dimethylphenylmethanesulfonamide | Amino group instead of cyano | Enhanced solubility and different biological activity |

| 4-Cyanobenzenesulfonamide | Lacks methyl groups on the phenyl ring | Different reactivity and potentially lower lipophilicity |

| 4-Cyano-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | May exhibit different pharmacokinetic profiles |

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers: Methyl-Substituted Methanesulfonamides

Studies on positional isomers of methylphenylmethanesulfonamides, such as N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide , reveal significant differences in molecular conformation and spectroscopic behavior:

Key Findings :

- The cyano group in the target compound introduces strong electron-withdrawing effects, shifting NMR signals downfield compared to methyl-substituted analogs .

Derivatives in Complex Scaffolds

The compound is incorporated into larger pharmacophores, such as dihydrothieno[3,4-d]pyrimidine and thiopyrano[3,2-d]pyrimidine derivatives, to enhance antiviral activity. Key comparisons include:

Key Findings :

- The 4-cyano-2,6-dimethylphenoxy group in both derivatives contributes to high molecular weights (~486–500 Da), which may influence membrane permeability and pharmacokinetics.

- Purity differences (96.38% vs.

Structural and Functional Implications

- Steric Considerations : The 2,6-dimethyl substitution imposes conformational constraints, which may limit off-target interactions in biological systems.

- Synthetic Utility : Despite moderate yields (e.g., 47% for 13b5), the compound’s robustness in multi-step syntheses underscores its versatility in drug discovery .

Biological Activity

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a phenyl ring substituted with a cyano group and a methanesulfonamide moiety, which enhances its solubility and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the cyano group (–C≡N) contributes to the compound's polarity, while the methanesulfonamide group (–SO₂NH₂) plays a vital role in its solubility in polar solvents.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Compounds with similar structures have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

2. Anticancer Activity

Preliminary studies have demonstrated that this compound may possess cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis, which is critical for the elimination of cancerous cells .

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further development in drug design aimed at metabolic diseases .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes or receptors. The cyano and sulfonamide groups are essential for binding to these targets, leading to modulation of their activity. For instance, the compound has shown potential in inhibiting tubulin polymerization, a critical process in cell division.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties/Activities |

|---|---|---|

| 4-Amino-2,6-dimethylphenylmethanesulfonamide | Amino group instead of cyano | Enhanced solubility; different biological activity |

| 4-Cyanobenzenesulfonamide | Lacks methyl groups on the phenyl ring | Lower lipophilicity; different reactivity |

| 4-Cyano-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | Different pharmacokinetic profiles |

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Case Studies

Several studies have documented the effects of this compound on specific cell lines:

- Study on Anticancer Effects : A study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential use in treating bacterial infections.

Q & A

Q. Advanced Optimization Strategies

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- By-product analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-oxidized sulfonic acids) and adjust stoichiometry .

Q. Table 1: Reaction Conditions Comparison

| Parameter | Method A () | Method B () |

|---|---|---|

| Solvent | THF | Dichloromethane |

| Temperature | 0°C | 25°C |

| Catalyst | None | TBAB (0.1 eq) |

| Yield | 65% | 82% |

How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved using computational tools?

Basic Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters (e.g., MoKα radiation, ω scans) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecules) are critical. For example, details a monoclinic crystal system (space group P2₁/c) with refinement residuals R(F) = 0.064 .

Q. Advanced Contradiction Resolution

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned structures, particularly for high-symmetry crystals .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Q. Basic Characterization

- ¹H/¹³C NMR : The cyano group (δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~6.5–7.5 ppm in ¹H) are diagnostic.

- IR Spectroscopy : S=O stretches at ~1330 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide functionality .

Q. Advanced Multi-Technique Validation

- HSQC/HMBC NMR : Correlate cyano and methyl group protons to adjacent carbons, resolving substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities (e.g., m/z 265.08 for C₁₁H₁₁N₂O₂S) .

How do structural modifications influence the bioactivity of sulfonamide derivatives?

Q. Basic SAR Studies

- Electron-withdrawing groups : The 4-cyano group enhances enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity.

- Steric effects : 2,6-Dimethyl substituents reduce off-target interactions, as seen in antimicrobial assays (IC₅₀: 30–50 nM) .

Q. Advanced Mechanistic Probes

- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2 for anti-inflammatory activity).

- In vitro assays : Measure IC₅₀ shifts in enzyme inhibition after introducing substituents like halogens or bulky aryl groups .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Measures

- PPE : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (toxicity LD₅₀ > 500 mg/kg in rodents) .

Q. Advanced Hazard Mitigation

- Waste management : Neutralize sulfonyl chloride intermediates with 10% NaHCO₃ before disposal.

- Spill response : Absorb with vermiculite and treat with 5% NaOH solution to hydrolyze reactive intermediates .

How can researchers design experiments to resolve contradictions in reported biological activities of sulfonamides?

Q. Basic Experimental Design

- Positive controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase assays).

- Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.